N4-Benzoylated Cytosine Monomer (CBz) Switches PNA Binding Mode from Triplex to Duplex at Neutral pH
Incorporation of a single CBz residue (derived from the target compound) into a 10-mer homopyrimidine PNA (PNA2) alters its preferred binding mode to a complementary DNA oligonucleotide. At pH 7, the unmodified PNA1 forms a triplex (PNA2-DNA) with its parallel target (ODN1). In contrast, the CBz-modified PNA2 shows a strong preference for antiparallel duplex formation with ODN2, demonstrating a switch in binding mode due to the steric bulk of the benzoyl group [1]. This is a distinct functional outcome compared to the unmodified cytosine baseline.
| Evidence Dimension | PNA-DNA Complex Thermal Stability (Tm) at pH 7 |
|---|---|
| Target Compound Data | PNA2 (CBz-modified) with antiparallel ODN2 forms a duplex, Tm not specified but hysteresis <2°C, indicating duplex. |
| Comparator Or Baseline | PNA1 (unmodified cytosine) with parallel ODN1 forms a triplex with Tm > 80°C and ~27°C hysteresis. |
| Quantified Difference | Binding mode switch from triplex (PNA1) to duplex (PNA2); triplex formation is severely destabilized. |
| Conditions | Thermal denaturation in 100 mM NaCl, 10 mM Na-phosphate, 0.1 mM EDTA, pH 7.0; 10-mer homopyrimidine PNAs. |
Why This Matters
This controlled binding mode switch is critical for applications where triplex formation is undesirable, such as in hybridization arrays requiring uniform duplex behavior, providing a clear functional advantage over standard cytosine monomers.
- [1] Christensen, L., Hansen, H. F., Koch, T., & Nielsen, P. E. (1998). Inhibition of PNA triplex formation by N4-benzoylated cytosine. Nucleic Acids Research, 26(11), 2735-2739. View Source
